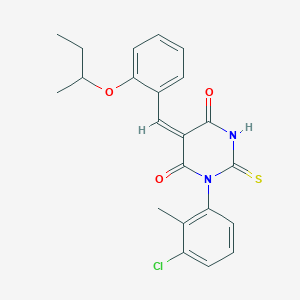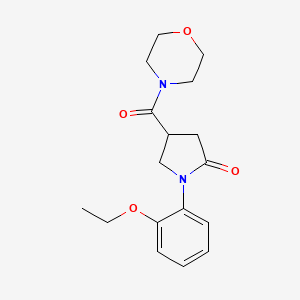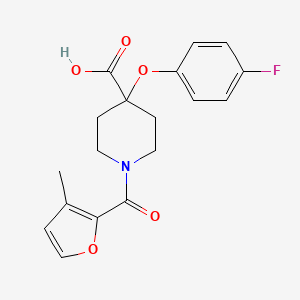![molecular formula C14H21BrN2O4S B5311631 4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5311631.png)
4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are important targets for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of the compound. Furthermore, the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammation, should be explored.
Synthesis Methods
The synthesis of 4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the reaction of 4-bromo-3-methoxyaniline and 3-(4-morpholinyl)propylamine with benzenesulfonyl chloride. The reaction takes place in the presence of a base and a solvent, resulting in the formation of the desired compound. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
4-bromo-3-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S/c1-20-14-11-12(3-4-13(14)15)22(18,19)16-5-2-6-17-7-9-21-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILKMPEVLCTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)

![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)

![N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5311634.png)
![2-(4-thiomorpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5311645.png)
![(2R*,3S*,6R*)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311659.png)